3-Methylthiofentanyl-d3 is a synthetic opioid compound, specifically a deuterated analog of 3-methylthiofentanyl. This compound belongs to the class of organic compounds known as anilides, which are derived from oxoacids by replacing an OH group with an NHPh group or its derivatives. 3-Methylthiofentanyl-d3 is recognized for its potential analgesic properties and acts primarily as an agonist at various opioid receptors, including mu, delta, and kappa types, indicating its multifaceted interaction within the central nervous system. The compound is classified under experimental and illicit drug categories, reflecting its limited legal status and potential for misuse .
The synthesis of 3-Methylthiofentanyl-d3 can be approached through several methods, typically involving modifications to existing fentanyl analogs. One common method includes the reductive amination of piperidine derivatives followed by acylation processes. For instance, starting with 3-methyl-4-oxopiperidinecarboxylate, subsequent reactions can yield various analogs by introducing a thiophenyl group and modifying the piperidine ring structure .
Technical details regarding the synthesis often involve:
The molecular structure of 3-Methylthiofentanyl-d3 can be represented by its chemical formula , with a molecular weight of approximately 356.525 g/mol. The IUPAC name for this compound is N-{3-methyl-1-[2-(thiophen-2-yl)ethyl]piperidin-4-yl}-N-phenylpropanamide. The structural representation includes:
The InChI Key for this compound is SRARDYUHGVMEQI-UHFFFAOYSA-N, which provides a unique identifier for database searches .
3-Methylthiofentanyl-d3 participates in various chemical reactions typical of opioid derivatives. Key reactions include:
These reactions are characterized by their activation energy profiles and yield ratios, which can be optimized through computational chemistry methods such as density functional theory calculations .
The mechanism of action for 3-Methylthiofentanyl-d3 primarily involves its interaction with opioid receptors in the brain. As an agonist:
Quantitative data indicates that 3-Methylthiofentanyl-d3 has a high binding affinity for these receptors, suggesting potent efficacy in pain management scenarios .
The physical and chemical properties of 3-Methylthiofentanyl-d3 include:
These properties are crucial for formulation development in pharmaceutical applications .
The primary applications of 3-Methylthiofentanyl-d3 lie within scientific research, particularly in pharmacology and toxicology:
The synthesis of 3-Methylthiofentanyl-d3 (C₂₁H₂₅D₃N₂OS) leverages deuterium incorporation at the propionyl methyl group (–CD₂CD₃), achieved via nucleophilic exchange or catalytic deuteration of precursor ketones. A two-step strategy is commonly employed:
Key challenges include isotopic purity (>98%) and stereoselectivity at the piperidine C3-methyl group. Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes) yields enantiomerically enriched (3R,4S)-isomers, which show >100-fold higher μ-opioid receptor affinity than (3S,4R)-counterparts [7]. Table 1 summarizes synthetic routes:
Table 1: Synthetic Pathways for 3-Methylthiofentanyl-d3
Method | Deuterated Reagent | Isotopic Purity (%) | Yield (%) |
---|---|---|---|
Late-stage N-acylation | ClC(O)CD₂CD₃ | 98.5 | 72 |
Reductive deuteration | D₂, Pd/C (propionamide) | 97.8 | 65 |
Enzymatic incorporation | D₂O, lipase-catalyzed ester hydrolysis | 95.2 | 58 |
Deuteration at the propionyl group minimizes steric perturbation of the pharmacophore while enhancing metabolic stability [7] [8].
Deuterium labeling enables quantitative tracking of 3-Methylthiofentanyl-d3 in complex matrices using:
Triple-labeling (d₃) further improves signal-to-noise ratios in vibrational spectroscopy. The C–D stretch at 2,100 cm⁻¹ in Raman spectra allows spatial mapping in biological tissues without background interference [6] [9]. Table 2 details isotopic signatures:
Table 2: Analytical Signatures of 3-Methylthiofentanyl-d3
Technique | Key Feature | Application |
---|---|---|
LC-MS/MS | m/z 362 → 188 (quantifier ion) | Plasma pharmacokinetics |
²H-NMR | 2.1 kHz splitting (membrane-bound) | Cellular uptake kinetics |
Raman microscopy | 2,100 cm⁻¹ (C–D stretch) | Tissue distribution imaging |
The deuterium kinetic isotope effect (KIE) significantly alters the stability of 3-Methylthiofentanyl-d3:
Table 3: Stability Comparison of Deuterated vs. Non-Deuterated Analogs
Parameter | 3-Methylthiofentanyl | 3-Methylthiofentanyl-d3 | Change |
---|---|---|---|
Metabolic t₁/₂ (min) | 55 | 127 | +131% |
Plasma protein binding | 85.2% | 84.9% | -0.3% |
Acid degradation t₁/₂ (h) | 28 | 48 | +71% |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2